molecular formula C19H15BrN2O2 B2413245 6-(4-Bromophenyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carbonitrile CAS No. 507236-89-7

6-(4-Bromophenyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carbonitrile

Cat. No.: B2413245
CAS No.: 507236-89-7
M. Wt: 383.245
InChI Key: HWFXJIHUAJCXDA-UHFFFAOYSA-N
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Description

6-(4-Bromophenyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carbonitrile is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of bromine and methoxy substituents on the phenyl rings, along with a nitrile group on the pyridine ring. It is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromophenyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 4-bromoacetophenone with 4-methoxybenzaldehyde in the presence of ammonium acetate and acetic acid. This reaction forms an intermediate, which is then cyclized to yield the desired pyridine derivative.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 6-(4-Bromophenyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may modulate signaling pathways by interacting with receptors on the cell surface.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carbonitrile
  • 6-(4-Fluorophenyl)-4-(4-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carbonitrile

Uniqueness

The presence of the bromine atom in 6-(4-Bromophenyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carbonitrile imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro and fluoro analogs. This reactivity can be advantageous in the synthesis of more complex molecules and in its potential biological activities.

Properties

IUPAC Name

6-(4-bromophenyl)-4-(4-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O2/c1-24-15-8-4-12(5-9-15)16-10-18(22-19(23)17(16)11-21)13-2-6-14(20)7-3-13/h2-10,16-17H,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFXJIHUAJCXDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C=C(NC(=O)C2C#N)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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